N-(2-aminoethyl)cyclopropanamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

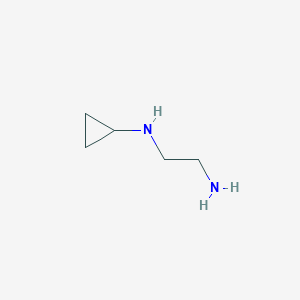

N-(2-aminoethyl)cyclopropanamine: is a chemical compound with the molecular formula C5H12N2 It is a cyclopropane derivative with an aminoethyl group attached to the cyclopropane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-aminoethyl)cyclopropanamine typically involves the reaction of cyclopropylamine with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{Cyclopropylamine} + \text{Ethylene Oxide} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for higher yields and purity, often involving purification steps such as distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: N-(2-aminoethyl)cyclopropanamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form amines.

Substitution: The amino group can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.

Major Products Formed:

Oxidation: Formation of cyclopropanone derivatives.

Reduction: Formation of secondary amines.

Substitution: Formation of substituted cyclopropanamine derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimalarial Activity

N-(2-aminoethyl)cyclopropanamine derivatives have been investigated for their antimalarial properties. A study highlighted the activity of cyclopropyl carboxamides targeting mitochondrial proteins in Plasmodium falciparum, revealing promising compounds with potent activity at low concentrations (EC50 values around 40 nM) without cytotoxic effects on human cells . This suggests that modifications of the cyclopropyl group can enhance efficacy against malaria.

Neuroprotective Agents

Research indicates that compounds derived from this compound may serve as neuroprotective agents in treating neurodegenerative diseases. For instance, hybrids incorporating this amine have shown inhibitory effects against butyrylcholinesterase (BuChE), which is relevant in conditions like Alzheimer's disease. The study found that certain derivatives exhibited low toxicity and significant neuroprotective properties, suggesting their potential as therapeutic agents .

Materials Science

Coupling Agents

this compound can function as a coupling agent in the synthesis of advanced materials. Its ability to bond organic polymers with inorganic substrates enhances the mechanical and physical properties of materials such as thermosetting resins and elastomers. This application is crucial in industries focused on developing durable composites for automotive and aerospace applications .

Biochemistry

Peptide Nucleic Acids

The compound plays a role in the synthesis of chiral peptide nucleic acids (PNAs), which are important for gene regulation and therapeutic applications. Modifications to the backbone using this compound have been shown to improve cellular uptake and gene silencing capabilities, making it a valuable component in genetic engineering and molecular biology .

Data Tables

Case Studies

Case Study 1: Antimalarial Development

In a recent study, researchers synthesized a series of cyclopropyl carboxamides based on this compound to evaluate their antimalarial efficacy. The lead compound demonstrated significant activity against P. falciparum with minimal toxicity, paving the way for further development into a viable treatment option for malaria.

Case Study 2: Neuroprotective Hybrid Compounds

Another investigation focused on hybrid compounds derived from this compound aimed at treating Alzheimer’s disease. These compounds were tested in vitro for their ability to inhibit BuChE, showing promising results that support their potential use as therapeutic agents for neurodegenerative disorders.

Mechanism of Action

The mechanism of action of N-(2-aminoethyl)cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing neurological pathways.

Comparison with Similar Compounds

- N-(2-aminoethyl)cyclopropanamine

- N-(2-aminoethyl)cyclopropylamine

- N-(2-aminoethyl)cyclopropylmethylamine

Comparison: this compound is unique due to its specific structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry.

Biological Activity

N-(2-aminoethyl)cyclopropanamine is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by its cyclopropane backbone with an aminoethyl substituent. Its molecular formula is C5H10N2, and it has a molecular weight of approximately 98.15 g/mol. The presence of both the cyclopropane and amino groups contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including receptors and enzymes. The compound may function as an agonist or antagonist , modulating specific biochemical pathways. For instance, it has been studied for its potential effects on neurotransmitter systems, particularly in relation to neurological disorders.

1. Neuropharmacological Effects

Research indicates that this compound may influence neurotransmitter release and receptor activity, making it a candidate for studying conditions such as depression and anxiety. In vitro studies have shown that derivatives of this compound can exhibit neuroprotective properties, potentially through antioxidant mechanisms .

2. Antimicrobial Activity

Preliminary investigations suggest that this compound and its derivatives possess antimicrobial properties, particularly against certain bacterial strains. The compound has been used in the synthesis of biologically active molecules aimed at combating infections .

3. Antimalarial Potential

A study highlighted the structural similarities between this compound and other antimalarial compounds, suggesting that it could serve as a scaffold for developing new antimalarial agents. The compound's derivatives demonstrated promising activity against Plasmodium falciparum, the causative agent of malaria, with specific modifications enhancing efficacy .

Case Studies

Several studies have investigated the biological activity of this compound:

- Neuroprotective Studies : In vitro assays demonstrated that certain derivatives exhibited reduced cytotoxicity in neuronal cell lines while maintaining potent inhibitory effects on cholinesterases, suggesting potential for treating neurodegenerative diseases .

- Antimicrobial Testing : A series of derivatives were evaluated against Candida albicans and other pathogens, showing varying degrees of effectiveness, which emphasizes the need for further optimization .

Data Table: Summary of Biological Activities

Properties

IUPAC Name |

N'-cyclopropylethane-1,2-diamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c6-3-4-7-5-1-2-5/h5,7H,1-4,6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUMRERJTUCBSQD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30437087 |

Source

|

| Record name | N-(2-aminoethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62491-85-4 |

Source

|

| Record name | N-(2-aminoethyl)cyclopropanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30437087 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.